4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied . For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the structure of N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide was characterized using different spectroscopic techniques and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to synthesize N-(3-Amino-4-methylphenyl)benzamide .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, 4-Methyl-N-(4-methylphenyl)benzamide has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±29.0 °C at 760 mmHg, and a molar refractivity of 70.5±0.3 cm3 .Scientific Research Applications
Synthesis and Characterization
4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide belongs to a class of compounds that have been extensively researched for their unique chemical properties and potential applications in various fields. The synthesis and characterization of such compounds involve multi-step reactions and advanced analytical techniques to elucidate their structure and properties. For instance, the synthesis of similar chromene derivatives has been achieved through one-pot reactions, demonstrating the efficiency and versatility of these synthetic methods in producing complex molecules (Subbareddy & Sumathi, 2017).
Anticancer Properties
Research has shown that chromene derivatives exhibit significant anticancer properties. For example, 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives have demonstrated potent cytotoxic activity against cancer cell lines through the induction of apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents (Ahagh et al., 2019).
Biological Activities
The biological activities of chromene derivatives extend beyond their anticancer potential. Studies have reported their antioxidant, antibacterial, and anti-proliferative effects, making them valuable candidates for the development of new therapeutic agents. For instance, certain indolyl-4H-chromene-3-carboxamides have shown good antioxidant activity and efficacy against bacterial strains, indicating their potential in treating oxidative stress-related conditions and infections (Subbareddy & Sumathi, 2017).
Chemical Properties and Applications
The chemical properties of chromene derivatives, such as their ability to form complexes with metals, have been explored for various applications, including as ligands in coordination chemistry. This aspect opens up avenues for their use in catalysis, material science, and as probes in biochemical studies. For example, Pd(II) complexes with chromone-based Schiff bases have been synthesized and characterized, showing promise in antimicrobial activity and as potential materials for various technological applications (Kavitha & Reddy, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzamides and chromenes, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific studies on “4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide”, it’s hard to determine its exact mode of action. Benzamides and chromenes often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Benzamides and chromenes have been found to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Future Directions
Properties
IUPAC Name |
4-methyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-6-8-17(9-7-15)24(27)25-19-10-11-22-20(13-19)21(26)14-23(28-22)18-5-3-4-16(2)12-18/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBBCWJHWNXYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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